molecular formula C6H6ClNO3 B14351197 Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate CAS No. 90664-62-3

Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate

Cat. No.: B14351197
CAS No.: 90664-62-3
M. Wt: 175.57 g/mol
InChI Key: BXBAAKWXSZGSHR-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate is an organic compound with the molecular formula C6H6ClNO3 It is a carbamate derivative that features both an alkyne and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of prop-2-yn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbamoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chloroacetyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug or a reactive intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, while the chloroacetyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl carbamate: Similar structure but lacks the chloroacetyl group.

    2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a similar chloroacetyl group but lacks the carbamate functionality.

Uniqueness

This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

CAS No.

90664-62-3

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate

InChI

InChI=1S/C6H6ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h1H,3-4H2,(H,8,10)

InChI Key

BXBAAKWXSZGSHR-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NCC(=O)Cl

Origin of Product

United States

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